N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a chromene moiety, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
It’s worth noting that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan-containing compounds are often used as the pharmacodynamic backbones of versatile drugs, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been found to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which is then coupled with a chromene derivative through a series of reactions including condensation, cyclization, and amidation . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chromene moiety can be reduced under specific conditions to yield dihydrochromene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted furans, reduced chromenes, and amide derivatives .
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and chromene-based molecules, such as:
Uniqueness
What sets N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of a furan ring and a chromene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler furan or chromene derivatives .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-18(22,10-13-6-4-8-23-13)11-19-16(20)14-9-12-5-2-3-7-15(12)24-17(14)21/h2-9,22H,10-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMBSLLXOTYFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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